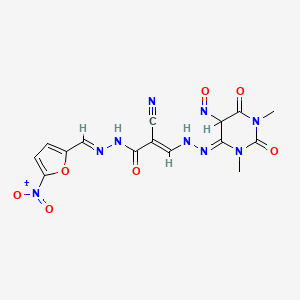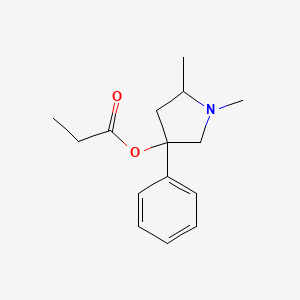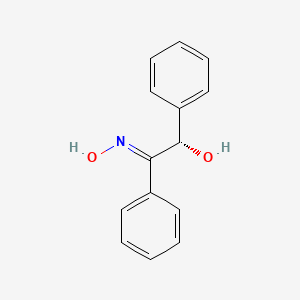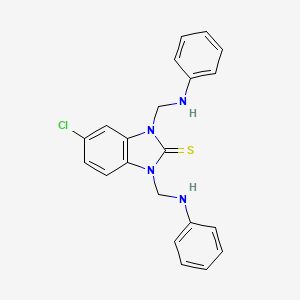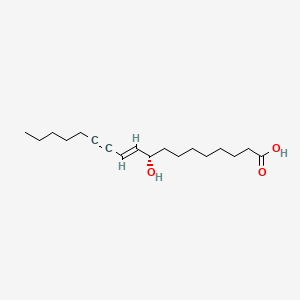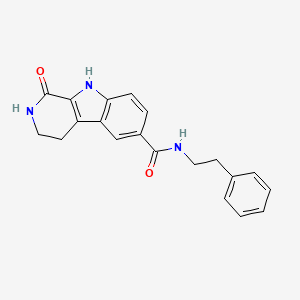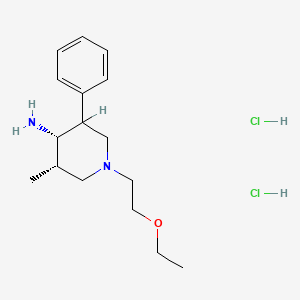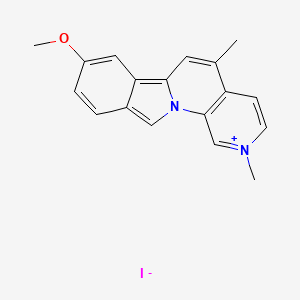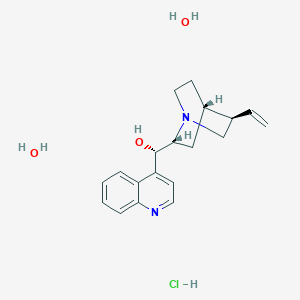
6-Methyl-8-beta-(isoxazol-5-yl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-8-beta-(isoxazol-5-yl)ergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(isoxazol-5-yl)ergoline typically involves the formation of the isoxazole ring followed by its attachment to the ergoline scaffold. One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are eco-friendly and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-8-beta-(isoxazol-5-yl)ergoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Methyl-8-beta-(isoxazol-5-yl)ergoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methyl-8-beta-(isoxazol-5-yl)ergoline involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones.
Ergoline Derivatives: Other ergoline compounds with different substituents on the ergoline scaffold.
Uniqueness
6-Methyl-8-beta-(isoxazol-5-yl)ergoline is unique due to the combination of the isoxazole ring and the ergoline scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
116979-30-7 |
|---|---|
Fórmula molecular |
C18H19N3O |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
5-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,2-oxazole |
InChI |
InChI=1S/C18H19N3O/c1-21-10-12(17-5-6-20-22-17)7-14-13-3-2-4-15-18(13)11(9-19-15)8-16(14)21/h2-6,9,12,14,16,19H,7-8,10H2,1H3/t12-,14?,16-/m1/s1 |
Clave InChI |
XBXFSFKTKZNKTE-QXDOLYAVSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NO5 |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)

